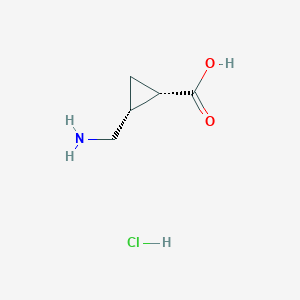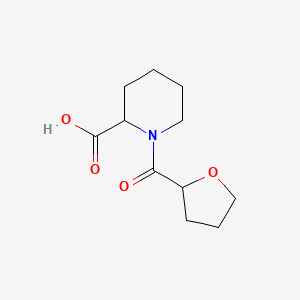
1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1032057-02-5 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 1-(tetrahydro-2-furanylcarbonyl)-2-piperidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular formula of C11H17NO4 .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their impact extends to microbial inhibition in organisms like Escherichia coli and Saccharomyces cerevisiae. This inhibition, crucial in the context of fermentative production, is attributed to alterations in the cell membrane and a decrease in internal pH. Understanding these effects is vital for developing strategies to engineer robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids is a noteworthy application. Supercritical CO2, in particular, is highlighted for its eco-friendly and non-toxic nature. It's an efficient method for separating carboxylic acids from aqueous solutions, offering benefits like higher yield, simplicity, and competitive efficiency compared to other methods (Djas & Henczka, 2018).
Oxidized Starches and Carboxylic Acids
Oxidation of starch molecules, transforming hydroxyl groups into carbonyl and subsequently carboxyl groups, is a significant process. This review discusses the mechanisms of starch oxidation and its effects on various properties of starch, including molecular, physicochemical, thermal, and morphological aspects. Oxidized starches find extensive industrial applications, emphasizing the importance of understanding the impact of carboxylic acids in this context (Vanier et al., 2017).
Aerobic Cleavage of Alkenes and Alkynes into Carbonyl and Carboxyl Compounds
This review addresses the oxygen-mediated cleavage of olefins and acetylene derivatives to yield carbonyl and carboxylic compounds. It emphasizes the potential of this method, discussing aspects like pressure, substrate scope, product selectivity, catalyst amount, and recyclability. Despite the need for improvements, the significant advancements in this field underline its promising future in generating carbonyl and carboxylic compounds (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-(oxolane-2-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXPKKVXAMGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)
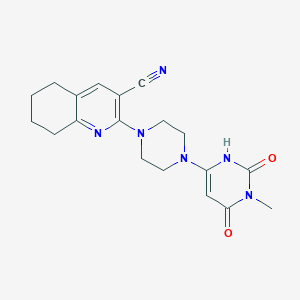

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)
![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)
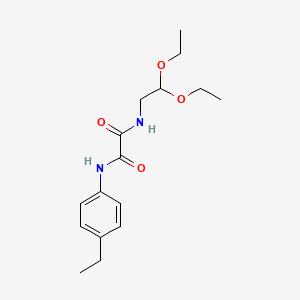

![3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B2441120.png)
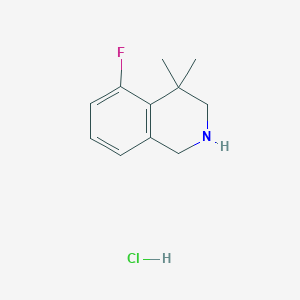
![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)
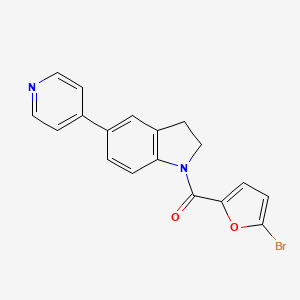
![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)
